REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[N:6][C:5]([NH2:8])=[CH:4][N:3]=1.C(N(CC)CC)C.[F:16][C:17]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[C:18]=1[C:19](Cl)=[O:20]>ClCCl>[Br:1][C:2]1[N:3]=[CH:4][C:5]([NH:8][C:19](=[O:20])[C:18]2[C:17]([F:16])=[CH:25][CH:24]=[CH:23][C:22]=2[F:26])=[N:6][CH:7]=1
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Name
|
|
Quantity
|
24 mmol
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Type
|
reactant
|
Smiles
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BrC1=NC=C(N=C1)N
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C(=CC=C1)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
was washed with water (2×100 mL)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=CC(=NC1)NC(C1=C(C=CC=C1F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |